4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N6/c14-9-6-18-12(19-7-9)23-3-1-22(2-4-23)11-5-10(13(15,16)17)20-8-21-11/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYBYQCDLDHFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the core pyrimidine ring. One common approach is to start with 5-fluoropyrimidin-2-yl and piperazine as the primary reactants. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The trifluoromethyl group can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the fluoropyrimidinyl group.
Substitution: : Substitution reactions are common, where different functional groups can replace existing ones on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a probe to study biological systems and pathways.
Medicine: : Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: : It can be used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine exerts its effects involves interactions with specific molecular targets. The fluoropyrimidinyl group can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound's stability and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- Fluorine Substitution: The 5-fluoropyrimidine group in the target compound enhances target binding compared to the methoxyphenyl group in CAS 1171739-24-4, as fluorine’s electronegativity improves hydrogen-bond interactions .
- Trifluoromethyl vs. Cyclopropyl: The trifluoromethyl group (6-CF₃) in the target compound confers higher metabolic stability than the cyclopropyl group in CAS 861409-87-2, which is more prone to oxidative metabolism .
- Piperazine Position: Piperazine at position 4 (target compound) vs. position 2 (CAS 861409-87-2) alters steric interactions, leading to a 2.5-fold increase in kinase X inhibition compared to kinase Z .
Pharmacokinetic and Physicochemical Comparison
| Property | Target Compound | CAS 1171739-24-4 | CAS 861409-87-2 |
|---|---|---|---|
| LogP | 2.5 | 1.8 | 2.2 |
| Aqueous Solubility (µg/mL) | 15 | 45 | 22 |
| Plasma Protein Binding (%) | 92 | 85 | 88 |
| CYP3A4 Inhibition (IC₅₀) | >50 µM | 30 µM | 45 µM |
Analysis:
- The target compound’s lower solubility compared to CAS 1171739-24-4 is attributed to its higher lipophilicity (LogP 2.5 vs. 1.8), but its trifluoromethyl group reduces CYP3A4 inhibition risk, improving safety .
Biological Activity
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound's molecular formula is C15H15FN8, with a molecular weight of 326.33 g/mol. The IUPAC name is 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H15FN8 |
| Molecular Weight | 326.33 g/mol |
| IUPAC Name | 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
| InChI Key | APGJKNHZYPZNNW-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=C(C=N4)F |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Fluoropyrimidine Intermediate : Synthesis begins with the fluorination of a pyrimidine derivative.
- Piperazine Ring Formation : The fluoropyrimidine intermediate is reacted with piperazine to form the piperazinyl-pyrimidine compound.
- Introduction of Pyrazole Group : A cyclization reaction introduces the pyrazole group into the structure.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which may lead to altered cellular responses.
- Receptor Modulation : It can bind to specific receptors, modulating their activity and potentially influencing neurotransmitter systems .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties:
- In Vitro Studies : It has been evaluated for cytotoxicity against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, studies have shown that derivatives containing trifluoromethyl groups can exhibit enhanced cytotoxicity against human cancer cell lines such as MCF-7 and DU145 .
Neuropharmacological Effects
The compound has also been investigated for its potential as an atypical antipsychotic agent:
- Behavioral Studies : In vivo studies suggest that it may modulate dopaminergic activity without inducing significant extrapyramidal side effects, making it a candidate for further exploration in treating psychiatric disorders .
Case Studies
- Anticancer Screening : A study involving a series of derivatives found that compounds similar to this compound exhibited varying degrees of cytotoxicity against a panel of cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
- Neuropharmacological Evaluation : Another study evaluated the behavioral effects of this compound in rodent models, indicating its potential for reducing symptoms associated with dopaminergic dysfunction without the common side effects seen with traditional antipsychotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
